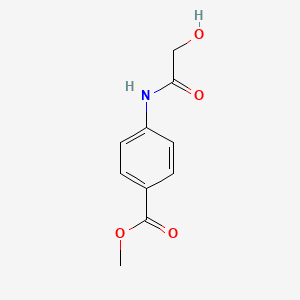

Methyl 4-(glycoloylamino)benzoate

説明

Methyl 4-(glycoloylamino)benzoate is a para-substituted benzoate ester featuring a glycoloylamino (-NHCOCH₂OH) group. The glycoloylamino group, derived from glycolic acid, likely influences solubility, reactivity, and biological activity, similar to other amide-functionalized benzoates documented in the literature . This article focuses on comparisons with structurally related compounds to infer trends in synthesis, characterization, and utility.

特性

分子式 |

C10H11NO4 |

|---|---|

分子量 |

209.20 g/mol |

IUPAC名 |

methyl 4-[(2-hydroxyacetyl)amino]benzoate |

InChI |

InChI=1S/C10H11NO4/c1-15-10(14)7-2-4-8(5-3-7)11-9(13)6-12/h2-5,12H,6H2,1H3,(H,11,13) |

InChIキー |

UVYKSXBTHYHLSU-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CO |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Substituent Diversity and Functional Groups

The para position of methyl benzoate derivatives is commonly modified to introduce functional groups that alter physicochemical and biological behavior. Key analogues from the evidence include:

- Methyl 4-acetamido-2-hydroxybenzoate : Combines acetamido (-NHCOCH₃) and hydroxy (-OH) groups, enhancing hydrogen-bonding capacity .

- (S)-Methyl 4-(1-aminoethyl)benzoate: Contains a chiral aminoethyl (-CH(NH₂)CH₃) group, influencing stereoselective interactions in pharmaceuticals .

- Methyl 4-(dimethylamino)benzoate: Substituted with a dimethylamino (-N(CH₃)₂) group, offering strong electron-donating properties .

Physicochemical and Spectral Properties

Key data from analogous compounds:

Compounds with bulkier substituents (e.g., quinoline-piperazine groups in ) exhibit lower solubility due to increased hydrophobicity . Glycoloylamino’s hydroxyl group may enhance aqueous solubility compared to these analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。